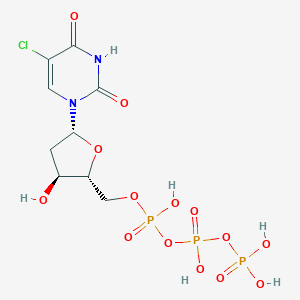
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide, also known as FBTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide exerts its therapeutic effects through various mechanisms, including inhibition of oxidative stress, modulation of signaling pathways, and regulation of gene expression. In neuroscience, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been found to upregulate the expression of antioxidant enzymes and inhibit the activation of microglia, leading to a reduction in inflammation and oxidative stress. In cancer research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to induce apoptosis by activating caspase-3 and inhibiting the PI3K/Akt/mTOR pathway. In inflammation research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been found to inhibit the NF-κB signaling pathway and reduce the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. In neuroscience, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been found to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. In cancer research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In inflammation research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been found to reduce the levels of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has several advantages for lab experiments, including its stability, solubility, and specificity for its target molecules. However, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide also has some limitations, including its potential toxicity and limited availability.
Future Directions
Future research on N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide could focus on its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, further studies could investigate the optimal dosage and administration of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide for its therapeutic effects. Finally, research could focus on developing derivatives of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide with improved efficacy and reduced toxicity.
Synthesis Methods
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide can be synthesized through a multistep process starting with 6-fluoro-1,3-benzothiazole-2-amine and 4-methylphenol. The synthesis involves the use of various reagents and solvents, including acetic anhydride, triethylamine, and chloroform. The final product is obtained through recrystallization and purification.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines.
properties
Product Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide |
|---|---|
Molecular Formula |
C16H13FN2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H13FN2O2S/c1-10-2-5-12(6-3-10)21-9-15(20)19-16-18-13-7-4-11(17)8-14(13)22-16/h2-8H,9H2,1H3,(H,18,19,20) |
InChI Key |
YTDSAYWPRQBHHR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)



![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)



![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)


![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)
